molecular formula C27H24N4O4S B2910852 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1053084-85-7

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2910852
CAS RN: 1053084-85-7
M. Wt: 500.57
InChI Key: AAWLHKFBIIJOTD-UHFFFAOYSA-N
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Description

The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is part of a novel design approach for cancer drug development, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors .


Synthesis Analysis

The synthesis of this compound involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 2,3-dihydroimidazo[1,2-c]quinazolin-5-yl core and a 3,4-dimethoxyphenyl group attached via an acetamide linker . The compound also contains a benzyl group and a thio group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the incorporation of HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . The synthesis also involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-34-22-13-12-18(15-23(22)35-2)28-24(32)16-36-27-30-20-11-7-6-10-19(20)25-29-21(26(33)31(25)27)14-17-8-4-3-5-9-17/h3-13,15,21H,14,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWLHKFBIIJOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

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